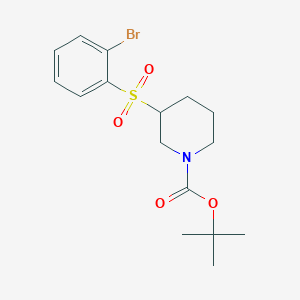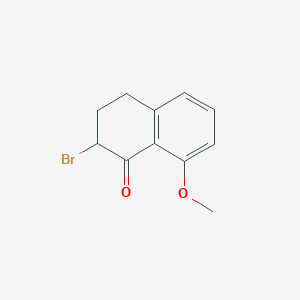![molecular formula C27H32N2O3 B12449197 N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a tricyclodecyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then reacted with tricyclodecylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols replace the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: Shares the benzyloxyphenyl group but differs in the amide linkage and additional functional groups.
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: Contains the tricyclodecyl moiety but lacks the benzyloxyphenyl group.
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of the benzyloxyphenyl and tricyclodecyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H32N2O3 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N'-(1-adamantyl)-N-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C27H32N2O3/c30-25(28-23-6-8-24(9-7-23)32-18-19-4-2-1-3-5-19)10-11-26(31)29-27-15-20-12-21(16-27)14-22(13-20)17-27/h1-9,20-22H,10-18H2,(H,28,30)(H,29,31) |
InChI-Schlüssel |
AKJGNQIAYVBXPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)


![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)


![5-[(4-Bromophenyl)amino]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12449168.png)
![(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449185.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
